molecular formula C11H18O3 B13303652 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one

Cat. No.: B13303652
M. Wt: 198.26 g/mol
InChI Key: NYJOZZBBBXEMDX-UHFFFAOYSA-N
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Description

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one is a chemical compound with a unique structure that includes a methoxyacetyl group attached to a dimethylcyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the complete formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The methoxyacetyl group may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Metalaxyl: A fungicide with a similar methoxyacetyl group.

    Methoxyacetyl chloride: A reagent used in the synthesis of various compounds.

Uniqueness

6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexanone ring with a methoxyacetyl group makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6-(2-methoxyacetyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O3/c1-11(2)6-4-5-8(10(11)13)9(12)7-14-3/h8H,4-7H2,1-3H3

InChI Key

NYJOZZBBBXEMDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C(=O)COC)C

Origin of Product

United States

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